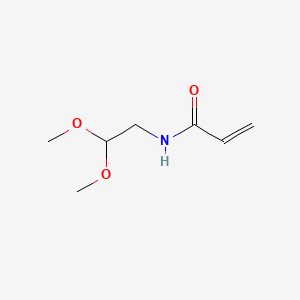![molecular formula C11H13NO3 B3029112 methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate CAS No. 532391-91-6](/img/structure/B3029112.png)
methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate
Vue d'ensemble
Description
Methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate is a chemical compound that is widely used in scientific research. It is a heterocyclic compound with a benzoxazine ring structure. This compound has been found to have various applications in the field of medicinal chemistry, particularly in the development of new drugs.
Applications De Recherche Scientifique
Chemical Composition and Toxicology
- Benzofurans and benzodifurans, closely related to phenethylamines and psychoactive substances with a structure similar to recreational drugs, have been synthesized for research purposes. These compounds have hallucinogenic effects and a longer duration of action. Despite their known pharmacology and toxicology, the guidelines for treating intoxications caused by these substances are not established, highlighting the need for research in this area (Barceló & Gomila, 2018).
Pharmacological Activities
- The compound 7-Methyljuglone, a biologically active naphthoquinone, has demonstrated a range of pharmacological activities, including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral effects. The hemi-synthesis of this compound has been described, providing avenues for future research and applications (Mbaveng & Kuete, 2014).
Environmental Impact and Ecological Risk Assessment
- Organic Ultraviolet Filters (OUVFs) used in manufactured products like sunscreens and plastics have potential toxic effects on marine and freshwater organisms. The toxicology and ecological risk of these compounds, including derivatives of benzophenones and camphors, are critical for developing water-quality guidelines and understanding the pathological effects in aquatic environments (Carve et al., 2020).
Reproductive Toxicity
- Hydroxy-4-methoxybenzophenone (BP-3), a commonly used ultraviolet filter, has been associated with reproductive toxicity. Studies have shown that high levels of BP-3 exposure could lead to changes in birth weight and gestational age, with potential endocrine-disrupting effects. However, the literature is limited by non-uniform measurements, calling for standardized studies for better comparison and understanding (Ghazipura et al., 2017).
Chemopreventive Potential
- Dietary phytochemicals have shown potential as chemopreventive agents against tobacco-induced lung carcinogenesis. The correlation between carcinogens in cigarette smoking and lung cancer has been supported by evidence, suggesting that daily diet adjustments might effectively prevent lung cancer (Ding et al., 2023).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-methyl-2,3-dihydro-1,4-benzoxazine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12-5-6-15-10-7-8(11(13)14-2)3-4-9(10)12/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSLGUQGRUKVCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1C=CC(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738974 | |
| Record name | Methyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
532391-91-6 | |
| Record name | Methyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylic acid](/img/structure/B3029039.png)


![[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B3029044.png)





